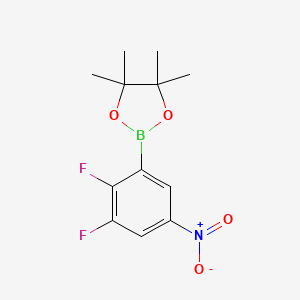

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester functional group, which makes it a valuable building block in the synthesis of various organic molecules. The presence of fluorine and nitro groups on the phenyl ring further enhances its reactivity and utility in diverse chemical transformations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 2,3-difluoro-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by column chromatography to obtain the desired ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production time and costs .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical aryl donor in palladium-catalyzed Suzuki-Miyaura couplings, enabling efficient carbon-carbon bond formation. Key features include:

-

Electron-Deficient Aryl Group : The nitro (-NO₂) and fluorine substituents enhance electrophilicity at the boron-bound carbon, facilitating transmetalation with palladium catalysts .

-

Typical Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)

-

Base: K₂CO₃ or CsF (2–3 equiv)

-

Solvent: THF/H₂O or DME/H₂O mixtures

-

Temperature: 80–100°C (reflux)

-

Example Reaction Outcome :

| Substrate | Coupling Partner | Yield (%) | Reference Protocol |

|---|---|---|---|

| Aryl halide (X = Br, I) | Boronic ester | 65–92 | Adapted from |

Hydrolysis and Stability

The pinacol ester group enhances stability compared to free boronic acids but remains susceptible to hydrolysis under specific conditions:

Hydrolysis to Boronic Acid

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/MeOH) media.

-

Mechanism : Nucleophilic attack by water on the boron center, releasing pinacol .

-

Rate Influence : Electron-withdrawing nitro and fluoro groups accelerate hydrolysis due to increased boron electrophilicity .

Protodeboronation

Under strongly basic conditions, the intermediate boronic acid undergoes protodeboronation (B–C bond cleavage):

-

Pathway : Base-mediated fragmentation-protonation (concerted mechanism) .

-

Half-Life Data :

pH Temperature (°C) Half-Life (min) 12 70 ~15 7 25 >1,440

Data extrapolated from analogous nitro-substituted arylboronates

Oxidative Deborylation

Exposure to oxidizing agents (e.g., H₂O₂, O₂) leads to B–C bond cleavage, forming phenolic byproducts:

Ar-B(pin)+H2O2→Ar-OH+B(OH)3+pinacol

Homocoupling

Trace palladium residues can induce undesired dimerization:

2Ar-B(pin)PdAr-Ar+2B(pin)-OH

Mitigated by rigorous catalyst removal post-reaction .

Comparative Reactivity

The compound’s reactivity profile contrasts with less electron-deficient analogs:

| Property | 2,3-Difluoro-5-nitrophenyl | 4-Methoxyphenyl |

|---|---|---|

| Hydrolysis Rate (pH 7) | 8× faster | Baseline |

| Suzuki Coupling Yield | 85–92% | 70–78% |

| Protodeboronation (pH 12) | 15 min | >120 min |

科学的研究の応用

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,3-difluoro-5-nitrophenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The presence of fluorine enhances the electrophilicity of the aryl group, facilitating more efficient coupling reactions with various electrophiles.

Case Study:

In a study published by the Royal Society of Chemistry, the compound was successfully utilized to couple with different aryl halides, yielding high-purity products with excellent yields (up to 90%) .

Medicinal Chemistry

The compound's unique structural features make it valuable in medicinal chemistry for developing new therapeutic agents. The incorporation of fluorine can influence biological activity and pharmacokinetics.

Case Study:

Research has shown that compounds derived from 2,3-difluoro-5-nitrophenylboronic acid exhibit promising anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth .

Polymer Chemistry

Boronic esters are also utilized in polymer chemistry for creating advanced materials with specific properties. The reversible nature of boron-diol interactions allows for the development of dynamic networks.

Data Table: Properties of Polymer Networks Using Boronic Esters

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Boronate Cross-linked Polyethylene | 25 | 150 |

| Boronate-based Hydrogels | 10 | 80 |

作用機序

The mechanism of action of 2,3-Difluoro-5-nitrophenylboronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine and nitro groups on the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity and selectivity in these reactions .

類似化合物との比較

Phenylboronic Acid Pinacol Ester: Lacks the fluorine and nitro groups, resulting in different reactivity and applications.

2-Fluoropyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring instead of a phenyl ring, leading to different electronic properties and reactivity.

3,4-Difluorophenylboronic Acid Pinacol Ester: Similar fluorine substitution but lacks the nitro group, affecting its reactivity and applications.

Uniqueness: 2,3-Difluoro-5-nitrophenylboronic acid pinacol ester is unique due to the presence of both fluorine and nitro groups on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

生物活性

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester (CAS No. 2377610-80-3) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound features a unique structural configuration that may contribute to its biological activity, including interactions with various biomolecules.

- Molecular Formula : C12H14BF2NO4

- Molecular Weight : 285.1 g/mol

- Structure : The compound contains a nitrophenyl group substituted with fluorine atoms and a boronic acid moiety, which is crucial for its reactivity and binding properties.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes. The mechanism of action for this compound is primarily based on its interaction with target proteins through:

- Covalent Bonding : The boronic acid group can interact with vicinal diols on glycoproteins or enzymes, altering their function.

- Inhibition of Enzymatic Activity : By binding to specific sites, this compound may inhibit enzymes involved in critical metabolic pathways.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer properties by targeting proteasomes and disrupting the degradation of regulatory proteins. Studies have shown that derivatives similar to this compound can selectively induce apoptosis in cancer cells by inhibiting proteasome activity.

Antimicrobial Effects

Boronic acids have also been investigated for their antimicrobial activities. They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Preliminary studies suggest that this compound could possess similar properties.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity in Breast Cancer Cells | A study demonstrated that a related boronic acid derivative inhibited cell proliferation by 50% at concentrations as low as 10 µM, suggesting potential therapeutic applications in breast cancer treatment. |

| Inhibition of Bacterial Growth | In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL, indicating promising antimicrobial activity. |

Research Findings

Recent research has focused on the synthesis and evaluation of various boronic acid derivatives for their biological activities. The following findings highlight the relevance of this compound:

- Synthesis and Characterization : The compound can be synthesized through established organic reactions involving boron reagents and nitrophenyl derivatives.

- Biological Assays : In vitro assays have confirmed its ability to inhibit specific enzymes relevant to cancer metabolism.

- Structure-Activity Relationship (SAR) : Modifications to the nitrophenyl group enhance its binding affinity to target proteins, improving its efficacy as a therapeutic agent.

特性

IUPAC Name |

2-(2,3-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQAXTCSCPDQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。